molecular formula C18H20N2O2 B4287507 N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No. B4287507
M. Wt: 296.4 g/mol
InChI Key: SBOFJNZVSKNTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea, also known as GW-501516 or Cardarine, is a synthetic drug that was originally developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it was later found to have performance-enhancing properties and has since been banned by the World Anti-Doping Agency (WADA).

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism and oxidative stress. This activation leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, as well as an increase in mitochondrial biogenesis and angiogenesis.
Biochemical and Physiological Effects:
The activation of PPARδ by N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to improve insulin sensitivity, reduce inflammation, and increase HDL cholesterol levels in animal models. It has also been shown to improve endurance and performance in mice and rats, as well as in human trials.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to be administered orally. However, its potential for abuse as a performance-enhancing drug and its banned status by WADA limit its use in certain settings.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea, including its use in combination with other drugs for the treatment of metabolic disorders, its potential as a therapeutic agent for neurodegenerative diseases, and its role in regulating immune function. However, further studies are needed to fully understand its safety and efficacy in humans.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its cardioprotective effects and its ability to improve endurance and performance in athletes.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-6-9-17(22-2)16(10-12)20-18(21)19-15-8-7-13-4-3-5-14(13)11-15/h6-11H,3-5H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOFJNZVSKNTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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